1-methyl-3-(propoxymethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
1-methyl-3-(propoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-3-6-11-7-8-4-5-10(2)9-8/h4-5H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDFGDCHOHYADS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(propoxymethyl)-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 1-methylpyrazole with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Another approach involves the use of 3-(propoxymethyl)pyrazole as a starting material, which can be synthesized by reacting 3-hydroxymethylpyrazole with propyl bromide under similar conditions. The resulting intermediate is then subjected to methylation using methyl iodide and a base to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as chromatography, can further improve the overall production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(propoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced pyrazole compounds with hydrogenated functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the propoxymethyl group.
Scientific Research Applications
1-methyl-3-(propoxymethyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, and in materials science for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 1-methyl-3-(propoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The propoxymethyl group (electron-donating via oxygen) contrasts with electron-withdrawing groups like trifluoromethyl (-CF₃), which enhance stability and lipophilicity .
- Solubility : Propoxymethyl’s ether chain may improve aqueous solubility compared to halogenated derivatives (e.g., -CF₃ or chloromethyl groups), which are more lipophilic .
Yield Comparison :
Agrochemical Activity
- Herbicidal Activity : Chloromethyl- and trifluoromethyl-substituted pyrazoles () exhibit potent herbicidal effects due to their ability to disrupt plant enzymatic pathways . The target compound’s propoxymethyl group may offer milder activity but improved environmental compatibility.
- Photophysical Properties : Pyrenylpyrazoles with aromatic substituents () show fluorescence, whereas the target compound’s ether chain likely reduces conjugation, limiting such applications .
Pharmaceutical Potential
- Antimalarial/Anti-leishmanial Activity : Aryl- and thienyl-substituted pyrazoles () demonstrate IC₅₀ values as low as 0.079 µg/mL, attributed to π-π interactions with biological targets . The propoxymethyl group’s lack of aromaticity may limit similar efficacy.
- Enzyme Inhibition : Chloro derivatives () show enhanced activity via hydrogen bonding with residues like Gly117, a mechanism less feasible with ether-containing substituents .
Physical and Chemical Properties
| Property | This compound | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | 5-(Furan-2-yl)-1-methyl-3-(trifluoroethyl)-1H-pyrazole |
|---|---|---|---|
| Lipophilicity (LogP) | Moderate (ether chain) | High (CF₃ group) | Moderate (CF₃CH₂ + furan) |
| Melting Point | Likely low (flexible ether chain) | High (crystalline CF₃) | Moderate (heteroaromatic furan) |
| Solubility | Higher in polar solvents | Low in water, high in organic solvents | Moderate in polar aprotic solvents |
Q & A
Q. What are the optimal synthetic routes for preparing 1-methyl-3-(propoxymethyl)-1H-pyrazole with high regioselectivity?
Methodological Answer: The synthesis of this compound can be adapted from analogous pyrazole derivatives. Key strategies include:
- Multi-component reactions : Utilize arylcarbohydrazides, dialkyl acetylenedicarboxylates, and isocyanides under neutral conditions for efficient pyrazole ring formation .
- Copper-catalyzed alkylation : Employ Cu(II) catalysts (e.g., Cu(OTf)₂) in ionic liquids at elevated temperatures (130°C) to introduce the propoxymethyl group regioselectively .
- Substitution reactions : React pre-formed pyrazole intermediates with propoxymethyl halides in aprotic solvents (e.g., THF) using bases like NaH to minimize side reactions .
Q. Example Reaction Conditions Table
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify characteristic peaks for the methyl group (δ ~2.5 ppm), pyrazole protons (δ ~6.0–7.5 ppm), and propoxymethyl ether (δ ~3.5–4.5 ppm) .
- Infrared (IR) spectroscopy : Confirm the presence of C-O-C (1100–1250 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the propoxymethyl substituent .
Q. How do solvent and base selection influence the alkylation of pyrazole derivatives during synthesis?
Methodological Answer:
- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity, favoring alkylation over elimination. Non-polar solvents may reduce reaction rates .
- Base selection : Strong bases (e.g., NaH, KOtBu) deprotonate pyrazole nitrogen, promoting nucleophilic attack on alkyl halides. Weak bases (e.g., Et₃N) are less effective but reduce side reactions .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data between this compound and similar pyrazole derivatives?
Methodological Answer:
- Comparative substituent analysis : Use tables to correlate substituent electronic effects (e.g., propoxymethyl’s electron-donating nature) with activity. For example, trifluoromethyl groups enhance lipophilicity, while nitro groups increase electrophilicity .
- Dose-response assays : Conduct parallel testing under standardized conditions to isolate substituent-specific effects .
Q. Example Substituent-Activity Table
| Compound | Substituent | LogP | Bioactivity Trend |
|---|---|---|---|
| 1-Methyl-3-(propoxymethyl) | -OCH₂CH₂CH₃ | ~2.1 | Moderate antimicrobial |
| 1-Methyl-3-(trifluoromethyl) | -CF₃ | ~2.8 | High anticancer |
| 3-Nitro-1-methyl | -NO₂ | ~1.5 | Low anti-inflammatory |
Q. What computational methods predict the reactivity of substituents on the pyrazole ring?
Methodological Answer:
- DFT calculations : Optimize molecular geometries to assess steric/electronic effects of substituents (e.g., propoxymethyl’s conformational flexibility) .
- Molecular docking : Simulate interactions with target proteins (e.g., cytochrome P450) to explain activity variations .
Q. How can researchers resolve regioselectivity challenges in synthesizing this compound?
Methodological Answer:
- Protecting group strategies : Temporarily block reactive sites (e.g., N1-methyl) to direct propoxymethylation to the C3 position .
- Kinetic vs. thermodynamic control : Use low temperatures to favor kinetic products (C3 substitution) over thermodynamically stable isomers .
Q. What are the challenges in X-ray crystallography for confirming the structure of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
